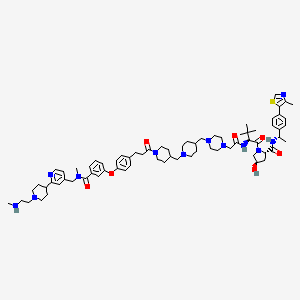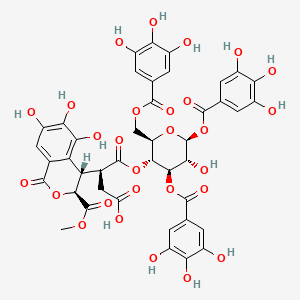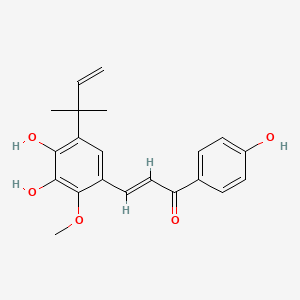![molecular formula C54H63N9O16 B12370859 (2S,3S,4S,5R,6S)-6-[4-[[3-[[1-[2-amino-4-[2-hydroxyethyl(propyl)carbamoyl]-3H-1-benzazepin-8-yl]cyclopropanecarbonyl]amino]-7,8-dihydro-5H-1,6-naphthyridine-6-carbonyl]oxymethyl]-2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12370859.png)
(2S,3S,4S,5R,6S)-6-[4-[[3-[[1-[2-amino-4-[2-hydroxyethyl(propyl)carbamoyl]-3H-1-benzazepin-8-yl]cyclopropanecarbonyl]amino]-7,8-dihydro-5H-1,6-naphthyridine-6-carbonyl]oxymethyl]-2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2S,3S,4S,5R,6S)-6-[4-[[3-[[1-[2-amino-4-[2-hydroxyethyl(propyl)carbamoyl]-3H-1-benzazepin-8-yl]cyclopropanecarbonyl]amino]-7,8-dihydro-5H-1,6-naphthyridine-6-carbonyl]oxymethyl]-2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including amides, hydroxyls, and aromatic rings, which contribute to its diverse chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, each requiring specific reagents and conditions. Typical synthetic routes may include:
Formation of the benzazepine core: This step might involve cyclization reactions using appropriate starting materials and catalysts.
Introduction of the cyclopropane ring: This could be achieved through cyclopropanation reactions using diazo compounds and transition metal catalysts.
Attachment of the naphthyridine moiety: This step may involve coupling reactions such as Suzuki or Heck coupling.
Functionalization of the sugar moiety: This could involve glycosylation reactions to introduce the trihydroxyoxane ring.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of each synthetic step to ensure high yield and purity. This might involve:
Optimization of reaction conditions: Temperature, pressure, and solvent choice.
Use of automated synthesis equipment: To ensure reproducibility and scalability.
Purification techniques: Such as chromatography and crystallization to isolate the desired product.
化学反応の分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of amide groups to amines.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific functional groups being targeted. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new carbon-carbon or carbon-heteroatom bonds.
科学的研究の応用
Chemistry
Synthesis of analogs: The compound can be used as a starting material for the synthesis of analogs with modified biological activity.
Study of reaction mechanisms: Its complex structure makes it a suitable candidate for studying various organic reaction mechanisms.
Biology
Enzyme inhibition studies: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical research.
Cell signaling studies: Its potential interactions with cellular receptors can be studied to understand cell signaling pathways.
Medicine
Drug development: The compound’s biological activity can be explored for potential therapeutic applications.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion can provide insights into its potential as a drug candidate.
Industry
Material science: The compound’s unique structure may find applications in the development of new materials with specific properties.
Catalysis: Its potential catalytic activity can be explored for industrial processes.
作用機序
The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: Binding to the active site of enzymes and preventing substrate binding.
Receptor modulation: Interacting with cellular receptors and altering their activity.
Signal transduction interference: Disrupting intracellular signaling pathways.
類似化合物との比較
Similar Compounds
(2S,3S,4S,5R,6S)-6-[4-[[3-[[1-[2-amino-4-[2-hydroxyethyl(propyl)carbamoyl]-3H-1-benzazepin-8-yl]cyclopropanecarbonyl]amino]-7,8-dihydro-5H-1,6-naphthyridine-6-carbonyl]oxymethyl]-2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid analogs: Compounds with similar core structures but different functional groups.
Other benzazepine derivatives: Compounds with the benzazepine core but different substituents.
Naphthyridine derivatives: Compounds with the naphthyridine core but different substituents.
Uniqueness
The uniqueness of the compound lies in its complex structure, which combines multiple functional groups and ring systems. This complexity may confer unique biological activity and chemical reactivity, making it a valuable compound for research and development.
特性
分子式 |
C54H63N9O16 |
|---|---|
分子量 |
1094.1 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-6-[4-[[3-[[1-[2-amino-4-[2-hydroxyethyl(propyl)carbamoyl]-3H-1-benzazepin-8-yl]cyclopropanecarbonyl]amino]-7,8-dihydro-5H-1,6-naphthyridine-6-carbonyl]oxymethyl]-2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C54H63N9O16/c1-2-16-61(19-20-64)49(72)32-22-31-8-9-34(25-37(31)59-40(55)24-32)54(14-15-54)52(75)58-35-23-33-28-62(18-13-36(33)56-26-35)53(76)77-29-30-7-10-39(78-51-47(71)45(69)46(70)48(79-51)50(73)74)38(21-30)60-42(66)27-57-41(65)6-4-3-5-17-63-43(67)11-12-44(63)68/h7-12,21-23,25-26,45-48,51,64,69-71H,2-6,13-20,24,27-29H2,1H3,(H2,55,59)(H,57,65)(H,58,75)(H,60,66)(H,73,74)/t45-,46-,47+,48-,51+/m0/s1 |
InChIキー |
GJFXEIGDVDYWLG-HHEFPRIFSA-N |
異性体SMILES |
CCCN(CCO)C(=O)C1=CC2=C(C=C(C=C2)C3(CC3)C(=O)NC4=CC5=C(CCN(C5)C(=O)OCC6=CC(=C(C=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)NC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)N=C4)N=C(C1)N |
正規SMILES |
CCCN(CCO)C(=O)C1=CC2=C(C=C(C=C2)C3(CC3)C(=O)NC4=CC5=C(CCN(C5)C(=O)OCC6=CC(=C(C=C6)OC7C(C(C(C(O7)C(=O)O)O)O)O)NC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)N=C4)N=C(C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-(dimethylamino)benzoate](/img/structure/B12370814.png)









